molecular formula C11H8BrNO B1282401 2-(2-Bromophenoxy)pyridine CAS No. 94191-74-9

2-(2-Bromophenoxy)pyridine

Cat. No.: B1282401
CAS No.: 94191-74-9
M. Wt: 250.09 g/mol
InChI Key: SMNHOCXRZOGARB-UHFFFAOYSA-N
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Description

2-(2-Bromophenoxy)pyridine is a useful research compound. Its molecular formula is C11H8BrNO and its molecular weight is 250.09 g/mol. The purity is usually 95%.
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Scientific Research Applications

Catalysis and Synthesis

2-(2-Bromophenoxy)pyridine and its derivatives find extensive use in catalysis and synthesis. For instance, the synthesis of various phenolic compounds, crucial in various chemical industries, has been facilitated by catalysts involving pyridine derivatives. A study by Leng et al. (2008) demonstrated the effectiveness of pyridine-modified molybdovanadophosphates in the hydroxylation of benzene to phenol, emphasizing pyridine's role in enhancing catalytic activities (Leng, Ge, Zhou, & Wang, 2008). Additionally, the CuI-catalyzed hydroxylation of aryl bromides has been improved by the use of 5-bromo-2-(1H-imidazol-2-yl)pyridine, showcasing the utility of bromo-pyridine derivatives in organic synthesis (贾健欢 et al., 2011).

Spectroscopy and Structure Analysis

Spectroscopic techniques, such as Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR), have been employed to characterize the structure of bromo-pyridine derivatives. A study by Vural and Kara (2017) performed spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine, highlighting the importance of these derivatives in structural analysis and theoretical studies (Vural & Kara, 2017).

Medicinal Chemistry and Drug Design

Bromo-pyridine derivatives play a significant role in medicinal chemistry and drug design. For example, a QSAR modeling study of N-(2-phenoxy) ethyl imidazo[1,2-a] pyridine-3-carboxamide compounds by Abdullahi et al. (2020) investigated their activities against Mycobacterium tuberculosis, demonstrating the potential of these compounds in developing new anti-tubercular agents (Abdullahi, Adeniji, Arthur, & Musa, 2020).

Safety and Hazards

“2-(2-Bromophenoxy)pyridine” is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Future Directions

Research on pyridine derivatives, including “2-(2-Bromophenoxy)pyridine”, is ongoing. These compounds are extensively used as fundamental components in various applications, including biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and in supramolecular structures . Future research may focus on developing new synthesis methods and exploring further applications .

Properties

IUPAC Name

2-(2-bromophenoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO/c12-9-5-1-2-6-10(9)14-11-7-3-4-8-13-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMNHOCXRZOGARB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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